molecular formula C15H18F3NO B11986438 N-[[4-(trifluoromethyl)phenyl]methyl]cyclohexanecarboxamide

N-[[4-(trifluoromethyl)phenyl]methyl]cyclohexanecarboxamide

Cat. No.: B11986438
M. Wt: 285.30 g/mol
InChI Key: SBBYJXNUEMERBC-UHFFFAOYSA-N
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Description

N-[[4-(trifluoromethyl)phenyl]methyl]cyclohexanecarboxamide is a chemical compound known for its unique structural properties and potential applications in various fields. The presence of the trifluoromethyl group in its structure imparts significant chemical stability and lipophilicity, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(trifluoromethyl)phenyl]methyl]cyclohexanecarboxamide typically involves the reaction of 4-(trifluoromethyl)benzylamine with cyclohexanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(trifluoromethyl)phenyl]methyl]cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[[4-(trifluoromethyl)phenyl]methyl]cyclohexanecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its stability and lipophilicity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[[4-(trifluoromethyl)phenyl]methyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)benzylamine
  • N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide

Uniqueness

N-[[4-(trifluoromethyl)phenyl]methyl]cyclohexanecarboxamide stands out due to its unique combination of a cyclohexane ring and a trifluoromethyl group This combination imparts both stability and lipophilicity, making it more versatile compared to similar compounds

Properties

Molecular Formula

C15H18F3NO

Molecular Weight

285.30 g/mol

IUPAC Name

N-[[4-(trifluoromethyl)phenyl]methyl]cyclohexanecarboxamide

InChI

InChI=1S/C15H18F3NO/c16-15(17,18)13-8-6-11(7-9-13)10-19-14(20)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,19,20)

InChI Key

SBBYJXNUEMERBC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NCC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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